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molecular formula Fe B1205532 Iron-60 CAS No. 32020-21-6

Iron-60

Cat. No. B1205532
M. Wt: 59.93407 g/mol
InChI Key: XEEYBQQBJWHFJM-RNFDNDRNSA-N
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Patent
US04243638

Procedure details

passing through the ore deposit an aqueous leach solution comprising essentially from about 0.3 to 5 grams per liter of ammonium bicarbonate, sufficient ferric ammonium EDTA to provide from about 3 to 100 ppm of iron, with an EDTA:Fe ratio of at least 1.25:1, and from about 0.1 to 3 grams per liter of H2O2, the leach solution having a pH of between 7.4 and 9.5, the leach solution converting any tetravalent uranium it contacts to the hexavalent state which readily dissolves in the leach solution,
Name
ammonium bicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ferric ammonium EDTA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[NH4+].[CH2:6]([N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20])[CH2:7][N:8]([CH2:13][C:14]([O-:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11].[NH4+].[Fe:27]>>[Fe:27].[CH2:7]([N:8]([CH2:13][C:14]([OH:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11])[CH2:6][N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20] |f:0.1,2.3.4|

Inputs

Step One
Name
ammonium bicarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[NH4+]
Step Two
Name
ferric ammonium EDTA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Fe]
Name
Type
product
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04243638

Procedure details

passing through the ore deposit an aqueous leach solution comprising essentially from about 0.3 to 5 grams per liter of ammonium bicarbonate, sufficient ferric ammonium EDTA to provide from about 3 to 100 ppm of iron, with an EDTA:Fe ratio of at least 1.25:1, and from about 0.1 to 3 grams per liter of H2O2, the leach solution having a pH of between 7.4 and 9.5, the leach solution converting any tetravalent uranium it contacts to the hexavalent state which readily dissolves in the leach solution,
Name
ammonium bicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ferric ammonium EDTA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[NH4+].[CH2:6]([N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20])[CH2:7][N:8]([CH2:13][C:14]([O-:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11].[NH4+].[Fe:27]>>[Fe:27].[CH2:7]([N:8]([CH2:13][C:14]([OH:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11])[CH2:6][N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20] |f:0.1,2.3.4|

Inputs

Step One
Name
ammonium bicarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[NH4+]
Step Two
Name
ferric ammonium EDTA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Fe]
Name
Type
product
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04243638

Procedure details

passing through the ore deposit an aqueous leach solution comprising essentially from about 0.3 to 5 grams per liter of ammonium bicarbonate, sufficient ferric ammonium EDTA to provide from about 3 to 100 ppm of iron, with an EDTA:Fe ratio of at least 1.25:1, and from about 0.1 to 3 grams per liter of H2O2, the leach solution having a pH of between 7.4 and 9.5, the leach solution converting any tetravalent uranium it contacts to the hexavalent state which readily dissolves in the leach solution,
Name
ammonium bicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ferric ammonium EDTA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[NH4+].[CH2:6]([N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20])[CH2:7][N:8]([CH2:13][C:14]([O-:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11].[NH4+].[Fe:27]>>[Fe:27].[CH2:7]([N:8]([CH2:13][C:14]([OH:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11])[CH2:6][N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20] |f:0.1,2.3.4|

Inputs

Step One
Name
ammonium bicarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[NH4+]
Step Two
Name
ferric ammonium EDTA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Fe]
Name
Type
product
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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